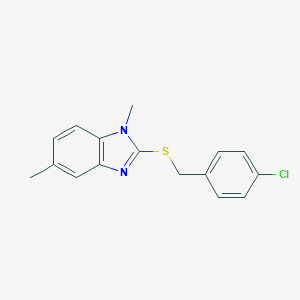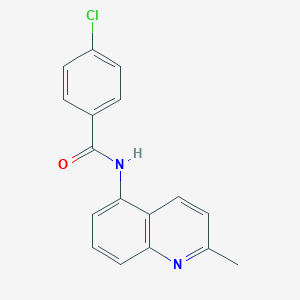![molecular formula C19H16N4O3S2 B246468 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolo[3,4-d]pyrimidin-4-one derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
作用机制
The mechanism of action of 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death. In addition, this compound has been found to exhibit anti-inflammatory and anti-angiogenic properties.
实验室实验的优点和局限性
The advantages of using 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potent anti-cancer activity, its ability to induce cell cycle arrest and apoptosis, and its anti-inflammatory and anti-angiogenic properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research on 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. One of the most promising areas of research is in the development of novel anti-cancer therapies. This compound has shown great potential as a therapeutic agent for the treatment of various types of cancer. Other future directions include the study of its potential applications in the treatment of other diseases such as inflammation and angiogenesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been described in several research papers. One of the most commonly used methods involves the reaction of 4-methylthiophenol, 3-methylsulfonyl-1-phenyl-2-pyrazolin-5-one, and 2-chloro-3,5-dinitropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential applications in a range of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
分子式 |
C19H16N4O3S2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N4O3S2/c1-27-14-10-8-12(9-11-14)16-20-17-15(18(24)21-16)19(28(2,25)26)22-23(17)13-6-4-3-5-7-13/h3-11,22H,1-2H3 |
InChI 键 |
XGBAKCCMWBNIEK-UHFFFAOYSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
规范 SMILES |
CSC1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)

![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)

![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)


![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)